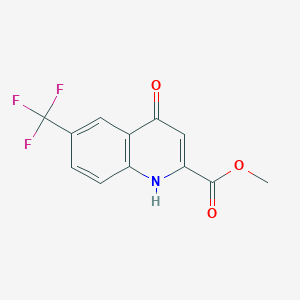

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Descripción general

Descripción

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Quinolines

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a quinoline derivative . Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used in the synthesis of other quinoline derivatives .

Green and Clean Syntheses

Quinoline derivatives are used in green and clean syntheses using alternative reaction methods . These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate”, are used in the agrochemical industry . They are used in the protection of crops from pests .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Several TFMP derivatives have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In addition to human pharmaceuticals, TFMP derivatives are also used in veterinary products .

Functional Materials

The development of fluorinated organic chemicals, which include “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate”, is an increasingly important research topic . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .

Safety and Hazards

Direcciones Futuras

The future directions of “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” and its derivatives could involve further exploration of their potential applications in medical and pharmaceutical research. As mentioned earlier, quinoline derivatives have shown promise in the development of antitubercular agents .

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Quinoline derivatives can exist in a tautomeric form, where the hydroxy group becomes a ketone and the imine changes to an amine . This structural flexibility might allow the compound to interact with its targets in multiple ways.

Biochemical Pathways

It’s known that quinoline derivatives can serve as precursors for synthesizing other compounds, such as thioquinolines, which are used to develop non-cytotoxic, potent, and selective antitubercular agents .

Propiedades

IUPAC Name |

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGPEAHFOPWZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372408 | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

CAS RN |

1422284-64-7, 123158-31-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)